Oxamniquine is classified as a semisynthetic tetrahydroquinoline derivative. Its chemical structure allows it to interact effectively with the biological systems of parasitic worms. The compound is often sold under brand names such as Vansil and Mansil, and it is administered orally, typically in a single-dose regimen. While effective, it is less commonly used than praziquantel, another medication for schistosomiasis, due to its specific action against S. mansoni and associated side effects during pregnancy .
The synthesis of oxamniquine involves several chemical reactions, including enzymatic hydroxylation and the Mannich reaction. The initial synthesis was achieved through the enzymatic action of Aspergillus sclerotiorum, which hydroxylated a precursor compound (UK 3883) to produce oxamniquine. More recent studies have focused on modifying oxamniquine's structure to develop derivatives with enhanced efficacy against schistosomes .
Methods and Technical Details:
The molecular formula of oxamniquine hydrochloride is with a molar mass of approximately 279.34 g/mol. The compound features a tetrahydroquinoline core structure, characterized by a fused bicyclic system that contributes to its biological activity.
CC(C)NCC1=CC2=C(C=C1C(=O)N(C2=O)C)N(C(=O)C)C
InChI=1S/C14H21N3O3/c1-10(2)9-15-14(18)12(17)7-5-4-6-8(12)11(16)19/h4-6,10H,7-9H2,1-3H3,(H2,15,16)(H,18,19)
Oxamniquine undergoes various chemical reactions that contribute to its pharmacological effects. The primary reaction involves its activation by sulfotransferase enzymes present in Schistosoma mansoni, which convert oxamniquine into an active form capable of binding to macromolecules like DNA.
Oxamniquine exerts its anthelmintic effects primarily through DNA binding. This interaction disrupts essential metabolic processes in S. mansoni, resulting in paralysis and detachment from blood vessels within the host's mesenteric veins.
Oxamniquine hydrochloride possesses distinct physical and chemical properties that influence its behavior as a pharmaceutical agent.
Oxamniquine is primarily used in scientific research and clinical settings for treating schistosomiasis caused by S. mansoni. Its ongoing evaluation has led to the development of new derivatives aimed at overcoming resistance seen with standard treatments like praziquantel.
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 57296-04-5
CAS No.: 403640-27-7